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Compound of Interest

Compound Name:
2,4-Dimethoxy-3-

methylbenzylamine

CAS No.: 887582-01-6

Cat. No.: B15147290

Get Quote

Executive Summary & Compound Identity
2,4-Dimethoxy-3-methylbenzylamine (CAS: 887582-01-6) is a specialized substituted

benzylamine used primarily as an intermediate in the synthesis of complex pharmaceutical

scaffolds and phenethylamine derivatives.[1] Structurally, it features a trisubstituted benzene

ring (1,2,3,4-substitution pattern) where a methyl group is sterically "sandwiched" between two

methoxy groups, creating a unique electronic and steric environment that is distinct from its

des-methyl analog (2,4-dimethoxybenzylamine).

IUPAC Name: (2,4-dimethoxy-3-methylphenyl)methanamine

Molecular Formula: C

H

NO

Molecular Weight: 181.23 g/mol
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Key Precursor: 2,4-Dimethoxy-3-methylbenzaldehyde (CAS: 7149-92-0)[2][3]

Synthesis & Sample Preparation Context
To accurately interpret the spectra, one must understand the sample's origin. This compound is

typically synthesized via the reductive amination of 2,4-dimethoxy-3-methylbenzaldehyde.

Impurities to Watch:

Residual Aldehyde: Look for a weak singlet ~10.2 ppm (1H NMR) or signal at ~189 ppm

(13C NMR).

Alcohol Byproduct: (2,4-dimethoxy-3-methylphenyl)methanol, resulting from over-

reduction. Look for a CH

singlet slightly downfield (~4.6 ppm) compared to the amine.

Carbonate Salts: If prepared as a free base in air, amine salts may form, shifting the

benzylic CH

and broadening the NH

signal.

Analytical Workflow Diagram
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Target:
2,4-Dimethoxy-3-methylbenzylamine
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Figure 1: Synthesis and purification workflow defining the sample origin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data below is derived from the high-fidelity characterization of the aldehyde precursor

and standard substituent chemical shift additivity rules for the conversion of -CHO to -CH
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NH

.

H NMR Data (400 MHz, CDCl )
The aromatic region is simplified by the 1,2,3,4-substitution pattern, leaving only two protons

(H5 and H6) which are ortho to each other.
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
/ Notes

Ar-H (6) 6.95 – 7.05 Doublet (d) 1H 8.5 Hz

Ortho to

benzylic

amine;

deshielded by

ring current.

Ar-H (5) 6.60 – 6.70 Doublet (d) 1H 8.5 Hz

Ortho to 4-

OMe;

shielded by

electron-

donating

OMe.

OCH

(2,4)
3.75 – 3.85 Singlets (s) 6H -

Two distinct

or

overlapping

singlets for 2-

OMe and 4-

OMe.

CH

-N
3.78 – 3.82 Singlet (s) 2H -

Benzylic

methylene.

Shifts to ~4.0

ppm if HCl

salt.

Ar-CH

(3)
2.15 – 2.20 Singlet (s) 3H -

Sandwiched

between two

methoxy

groups.

NH 1.60 – 2.00 Broad (br s) 2H - Exchangeabl

e.

Shifts/broade

ns with
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concentration

.

Interpretation Logic:

The "Sandwich" Methyl: The methyl group at position 3 is flanked by methoxy groups at 2

and 4. This steric crowding prevents free rotation of the methoxy groups, often sharpening

their signals but potentially causing slight broadening of the methyl signal itself due to

restricted relaxation.

Ortho Coupling: The clean doublet pair (H5/H6) with a

-value of ~8.5 Hz is the diagnostic signature for this substitution pattern, distinguishing it from
isomeric arrangements (e.g., 2,5-dimethoxy-4-methyl).

C NMR Data (100 MHz, CDCl )
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Carbon Type
Shift (

, ppm)
Assignment

Ar-C (O-sub) 157.0 – 159.0 C2 and C4 (Attached to OMe).

Ar-C (Ipso) 125.0 – 130.0

C1 (Attached to CH

NH

).

Ar-C (Ring) 120.0 – 125.0
C6 (Ortho to CH

).

Ar-C (Me-sub) 115.0 – 118.0 C3 (Attached to Methyl).

Ar-C (Ring) 105.0 – 108.0
C5 (Ortho to OMe, highly

shielded).

OCH 55.0 – 60.0 Methoxy carbons (x2).

CH

-N
40.0 – 45.0 Benzylic amine carbon.

Ar-CH 8.0 – 10.0
Ring methyl (shielded by ortho

substituents).

Mass Spectrometry (MS)
Method: EI-MS (70 eV) or ESI-MS.

Molecular Ion (M

):

181

Base Peak:
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164 (Loss of NH

) or

150 (Loss of OMe).

Fragmentation Pathway
The primary fragmentation in Electron Impact (EI) is the loss of ammonia to form a stabilized

benzylic cation (tropylium-like species), followed by sequential losses of methyl/methoxy

radicals.

Molecular Ion
[M]+ m/z 181

[M - NH3]+
Benzylic Cation

m/z 164 (Base Peak)

- NH3 (17)

[M - NH3 - CH3]+
m/z 149

- CH3 (15)

Click to download full resolution via product page

Figure 2: Predicted fragmentation pathway for 2,4-dimethoxy-3-methylbenzylamine.

Infrared Spectroscopy (IR)
Method: ATR-FTIR (Neat Oil).
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Wavenumber (cm

)
Functional Group Description

3300 – 3400 N-H Stretch
Weak double band (primary

amine).

2800 – 3000 C-H Stretch
Alkyl (methyl/methoxy) and

aromatic C-H.

1580 – 1610 C=C Aromatic Ring breathing modes.

1250 & 1040 C-O Stretch
Strong bands characteristic of

aryl alkyl ethers (OMe).

800 – 850 Ar-H Bend
Out-of-plane bending for

adjacent hydrogens (H5/H6).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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